3,4-dimethyl-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
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Overview
Description
(3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine is an organic compound characterized by the presence of a dimethylphenyl group and a nitrothienyl group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine typically involves the condensation of 3,4-dimethylbenzaldehyde with 5-nitro-2-thiophenemethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3,4-dimethylphenyl)[(5-nitro-2-furyl)methylene]amine: Similar structure but with a furan ring instead of a thiophene ring.
(3,4-dimethylphenyl)[(5-nitro-2-pyridyl)methylene]amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine is unique due to the presence of both dimethylphenyl and nitrothienyl groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for specific interactions and applications that may not be achievable with similar compounds.
This detailed article provides a comprehensive overview of (3,4-dimethylphenyl)[(5-nitro-2-thienyl)methylene]amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-4-11(7-10(9)2)14-8-12-5-6-13(18-12)15(16)17/h3-8H,1-2H3 |
InChI Key |
AOEAXDTXVGWJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-])C |
Origin of Product |
United States |
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